molecular formula C8H9NO B13100186 6,7-Dihydroindolizin-3(5H)-one

6,7-Dihydroindolizin-3(5H)-one

Cat. No.: B13100186
M. Wt: 135.16 g/mol
InChI Key: PMICPBCLWQIMMZ-UHFFFAOYSA-N
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Description

6,7-Dihydroindolizin-3(5H)-one is a versatile dihydroindolizinone derivative that serves as a valuable scaffold and synthetic intermediate in organic and medicinal chemistry research. This compound features a partially reduced indolizine core, a bicyclic structure that is an isomer of indole and has garnered significant attention for its relevance in the synthesis of natural products and biologically active molecules . The indolizine framework is a privileged structure in drug discovery, and its partially saturated analogs, such as this compound, are crucial intermediates for constructing more complex polyheterocyclic systems . Researchers utilize this core in the development of novel compounds with potential pharmacological activities; structurally related indolizine and pyrrolopyridine derivatives have been investigated as photosensitizing agents in photodynamic therapy against triple-negative breast cancer and are found in various other therapeutic agents . Its reactivity allows for diverse chemical transformations, including further functionalization of the ketone group and exploration of the electron-rich heterocyclic system, making it a key starting point for synthesizing complex nitrogen-containing heterocycles . This product is intended for research purposes in a controlled laboratory environment only. It is not manufactured for, tested on, or approved for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

6,7-dihydro-5H-indolizin-3-one

InChI

InChI=1S/C8H9NO/c10-8-5-4-7-3-1-2-6-9(7)8/h3-5H,1-2,6H2

InChI Key

PMICPBCLWQIMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C=CC(=O)N2C1

Origin of Product

United States

Synthetic Methodologies for 6,7 Dihydroindolizin 3 5h One

Chemoselective Intramolecular Dehydrative Cyclization Approaches

A prominent strategy for the synthesis of the 6,7-dihydroindolizin-3(5H)-one core involves a chemoselective intramolecular dehydrative cyclization. This approach is a key step in the total synthesis of pandalizine A, a natural product containing this heterocyclic system. nih.govacs.org The synthesis hinges on the careful design of a precursor that, under specific conditions, preferentially undergoes the desired ring-closing reaction over other potential side reactions. nih.govresearchgate.net

A critical challenge in these syntheses is directing the cyclization to occur in the desired manner, avoiding intermolecular reactions such as aldol (B89426) condensations. nih.govacs.org The success of the intramolecular pathway is often dependent on the substrate's structure and the reaction conditions employed. nih.gov

Regioselective Reduction of Precursors

The synthesis of the cyclization precursor often begins with a regioselective reduction of an unsymmetrical imide. nih.govresearchgate.net For instance, in the synthesis of pandalizine A, citraconimide, an unsymmetrical maleimide (B117702) derivative, is subjected to reduction. nih.govacs.org The regioselectivity of this reduction is crucial for establishing the correct substitution pattern on the pyrrolidinone ring, which is a part of the final indolizinone structure. nih.gov

One effective method for this reduction involves the use of sodium borohydride (B1222165) in the presence of cerium(III) chloride. nih.govacs.org This reagent system allows for the selective reduction of one of the two carbonyl groups of the imide, leading to the formation of a hydroxylactam. Further reduction of this intermediate yields the desired saturated lactam, which is then carried forward to the cyclization step. nih.gov

Acid-Catalyzed Enolization Pathways

The key intramolecular cyclization step is often facilitated by acid catalysis, which promotes the formation of an enol or enol-like intermediate. nih.govlibretexts.org This enol intermediate then acts as a nucleophile, attacking an electrophilic center within the same molecule to form the second ring of the indolizinone system. nih.gov

In the synthesis of pandalizine A, a precursor aldehyde is treated with an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like toluene. nih.govacs.org This induces an acid-catalyzed enolization of the aldehyde, followed by an intramolecular condensation and dehydration to furnish the this compound core. nih.govresearchgate.net The reaction is carefully controlled to favor the formation of the desired cyclic enol intermediate that leads to the target product over competing intermolecular reactions. nih.govacs.org

Total Synthesis Strategies of Natural Products Incorporating the this compound Moiety

The synthetic methodologies described above have been successfully applied to the total synthesis of natural products. A prime example is the synthesis of pandalizine A, an alkaloid isolated from the plant Pandanus amaryllifolius. nih.govacs.orgresearchgate.net

Synthesis of 2-Methyl-6,7-dihydroindolizin-3(5H)-one (Pandalizine A)

The total synthesis of pandalizine A, which is 2-methyl-6,7-dihydroindolizin-3(5H)-one, provides a practical illustration of the chemoselective intramolecular dehydrative cyclization strategy. nih.govresearchgate.netresearchgate.net The synthesis commences with readily available starting materials and proceeds through a series of steps that highlight the key transformations discussed. nih.govacs.org

Imide Formation: Reaction of methylmaleic anhydride (B1165640) with a suitable amino alcohol derivative to form the corresponding imide. nih.govacs.org

Regioselective Reduction: Selective reduction of one of the imide carbonyls to a hydroxyl group, followed by further reduction to the corresponding lactam. nih.gov

Oxidation: Oxidation of the primary alcohol on the side chain to an aldehyde, setting the stage for the cyclization. nih.govacs.org

Acid-Catalyzed Cyclization: Treatment with an acid catalyst to induce the intramolecular dehydrative cyclization, forming the this compound core and completing the synthesis of pandalizine A. nih.govacs.org

Below is a table summarizing the key reaction steps and reagents used in a reported total synthesis of Pandalizine A. nih.govacs.org

StepReactionReagents and ConditionsProductYield
1Imide FormationMethylmaleic anhydride, 4-aminobutanol, acetic acid, toluene, reflux1-(4-hydroxybutyl)-3-methyl-1H-pyrrole-2,5-dione92%
2Regioselective Reduction & Lactam Formation1. CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C; 2. BF₃·OEt₂, Et₃SiH1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one82% (over two steps)
3OxidationPCC on Celite, DCM, 0 °C to rt4-(3-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)butanal76%
4Cyclizationp-TSA, toluene, 60 °C2-Methyl-6,7-dihydroindolizin-3(5H)-one (Pandalizine A)63%

Chemical Reactivity and Transformations of the Dihydroindolizinone Nucleus

Functionalization at Specific Ring Positions (e.g., C-3, C-7)

The dihydroindolizinone nucleus can be functionalized at several positions, with C-3 and C-7 being of particular interest for the introduction of molecular diversity.

C-3 Functionalization: The C-3 position, being part of the pyrrolidinone ring, can be targeted for alkylation and other modifications. While specific examples for the 6,7-dihydroindolizin-3(5H)-one are not extensively detailed in the reviewed literature, general methodologies for the C-3 functionalization of related indolizine (B1195054) systems can be considered. These often involve the generation of an enolate or an equivalent nucleophilic species at the C-3 position, which can then react with various electrophiles.

C-7 Functionalization: The C-7 position of the dihydroindolizinone ring, being adjacent to the ketone at C-8 in some derivatives, is a key site for introducing substituents. A common strategy involves the condensation of 6,7-dihydroindolizin-8(5H)-one with aromatic aldehydes to yield (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones. This reaction introduces an exocyclic double bond at the C-7 position, which serves as a handle for further transformations.

Recent research has also demonstrated a gold-catalyzed domino cycloisomerization/functionalization sequence to produce 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones. This method allows for the diastereoselective formation of new C-C and C-O bonds at these positions under mild conditions.

Reduction Reactions of Ketone and Carbonyl Functions

The carbonyl group within the dihydroindolizinone framework is a prime target for reduction, leading to the corresponding alcohols or complete deoxygenation.

The reduction of the ketone in this compound and its derivatives can be achieved using standard hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the chemoselective reduction of ketones to secondary alcohols. The reaction typically proceeds in a protic solvent like methanol (B129727) or ethanol.

Table 1: General Conditions for Ketone Reduction

Reducing Agent Solvent(s) Typical Product
Sodium Borohydride (NaBH₄) Methanol, Ethanol Secondary Alcohol

Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The conditions for catalytic hydrogenation can be tuned to achieve the desired level of reduction.

Reactivity of Alkene Moieties in Indolizinone Systems (e.g., Arylmethylidene Derivatives)

The introduction of an exocyclic double bond, as seen in 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones, significantly expands the synthetic utility of the dihydroindolizinone scaffold. This alkene moiety is activated by the adjacent carbonyl group, making it susceptible to various addition reactions.

Addition Reactions (e.g., bromoform (B151600) addition)

A notable reaction of (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones is the magnesium-mediated conjugate addition of bromoform (CHBr₃). This reaction proceeds under a nitrogen atmosphere and leads to the formation of novel 3-aryl-2,2-dibromo-5′H-spiro[cyclopropane-1,7′-indolizin]-8′(6′H)-one derivatives. scispace.com This transformation involves the formation of a cyclopropane (B1198618) ring fused in a spirocyclic manner to the indolizinone core.

Cycloaddition Reactions as Substrates (e.g., 7-Arylmethylidene-6,7-dihydroindolizin-8(5H)-ones)

The electron-deficient alkene moiety in 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones makes them excellent substrates for various cycloaddition reactions, providing access to complex polycyclic systems.

One such example is the 1,3-dipolar cycloaddition with nitrones. The reaction of 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones with C-aryl-N-phenylnitrones results in the formation of novel 2′,3′,4′-triaryl-5,6-dihydro-8H-spiro[indolizine-7,5′-isoxazolidin]-8-ones in moderate yields. bohrium.com This reaction constructs a spiro-fused isoxazolidine (B1194047) ring at the C-7 position of the indolizinone skeleton.

These cycloaddition reactions are valuable for the stereoselective synthesis of complex heterocyclic frameworks with potential biological activities. The reactivity of the arylmethylidene derivatives as dipolarophiles or dienophiles opens up avenues for the construction of diverse molecular architectures based on the 6,7-dihydroindolizinone template.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 6,7-Dihydroindolizin-3(5H)-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed to fully assign the proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different proton environments and their neighboring protons. The protons in the aliphatic portion of the molecule (positions 5, 6, and 7) would likely appear as complex multiplets in the upfield region of the spectrum. The protons on the unsaturated five-membered ring (positions 1 and 2) would resonate at a lower field due to the influence of the double bond and the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The most downfield signal would be attributed to the carbonyl carbon (C3) of the lactam, typically appearing in the range of 170-180 ppm. researchgate.net Carbons of the double bond (C1 and C2) would resonate in the olefinic region, while the aliphatic carbons (C5, C6, C7) and the bridgehead carbon (C8a) would appear at higher fields. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom and the carbonyl group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on analysis of similar bicyclic lactam structures. researchgate.netresearchgate.netrsc.org

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 ~6.0 - 6.5 ~110 - 120
2 ~6.5 - 7.0 ~120 - 130
3 - ~170 - 180
5 ~3.5 - 4.0 ~45 - 55
6 ~2.0 - 2.5 ~20 - 30
7 ~2.5 - 3.0 ~25 - 35
8 ~5.5 - 6.0 ~100 - 110

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. sdsu.edu It is expected to show correlations between the protons at C5, C6, and C7, confirming the structure of the six-membered ring. Similarly, correlations between the protons at C1 and C2 would be observed, confirming their adjacency on the pyrrole (B145914) ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2- and 3-bond) couplings between protons and carbons. columbia.edu This is particularly useful for establishing the connectivity of the entire bicyclic system. Key expected correlations would include:

Protons at C5 showing a correlation to the carbonyl carbon C3 and the bridgehead carbon C8a.

Protons at C1 and C2 showing correlations to the bridgehead carbons C8 and C8a.

Protons at C7 and C8 showing correlations to the bridgehead carbon C8a.

These correlations would collectively confirm the this compound structure. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz For this compound, the most diagnostic absorption would be from the carbonyl group of the five-membered lactam (a γ-lactam).

The key expected IR absorption bands are:

C=O Stretch: A strong absorption band is predicted in the range of 1700-1750 cm⁻¹, which is characteristic of a five-membered ring lactam. pg.edu.plresearchgate.net The exact position is influenced by ring strain.

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups at positions 5, 6, and 7 are expected to appear just below 3000 cm⁻¹. Vinylic C-H stretches from C1 and C2 would be observed just above 3000 cm⁻¹. vscht.cz

C=C Stretch: The carbon-carbon double bond in the five-membered ring would likely show a medium intensity absorption around 1640-1680 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the lactam is expected in the region of 1200-1350 cm⁻¹.

Table 2: Predicted Characteristic IR Absorptions for this compound Predicted data is based on typical absorption ranges for the respective functional groups. vscht.czpg.edu.plucla.edu

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (γ-Lactam) 1700 - 1750 Strong
C=C-H (Vinylic) 3010 - 3100 Medium
C-C-H (Aliphatic) 2850 - 2960 Medium-Strong
C=C 1640 - 1680 Medium

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound. wikipedia.org

For this compound (molecular formula C₈H₉NO), the molecular weight is 135.16 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 135. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for cyclic amides involve the loss of carbon monoxide (CO, 28 Da) and cleavage of the rings. libretexts.orgscirp.org

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov The calculated exact mass for C₈H₉NO is 135.0684 g/mol . An experimental HRMS value matching this calculated mass would confirm the molecular formula. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration for chiral compounds. Although no crystal structure has been reported for this compound, insights can be drawn from related bicyclic lactam structures. acs.orgresearchgate.netnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a standard method to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, with the molecular formula C₈H₉NO, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound (C₈H₉NO)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C) 12.011 8 96.088 71.14
Hydrogen (H) 1.008 9 9.072 6.71
Nitrogen (N) 14.007 1 14.007 10.37
Oxygen (O) 15.999 1 15.999 11.84

| Total | | | 135.166 | 100.00 |

Experimental results from elemental analysis that closely match these calculated percentages would serve to confirm the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound. chemicalbook.com

Computational Chemistry and Theoretical Studies on Dihydroindolizinones

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) forms the theoretical foundation for understanding the electronic structure and, consequently, the chemical reactivity of molecules. QM calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and predict its physical and chemical properties. nih.govgoogle.com The indolizine (B1195054) core, from which 6,7-Dihydroindolizin-3(5H)-one is derived, is a nitrogen-fused bicyclic compound with a π-electron-rich five-membered ring (resembling pyrrole) and a π-deficient six-membered ring (resembling pyridine). researchgate.netchim.itjbclinpharm.org This electronic arrangement dictates its reactivity.

Electrophilic substitution reactions on the parent indolizine scaffold occur preferentially at the 3-position, and then at the 1-position, due to the higher electron density in the five-membered ring. jbclinpharm.org In contrast, the molecule generally shows resistance to nucleophilic attack. jbclinpharm.org For this compound, the saturation in the six-membered ring and the presence of a carbonyl group significantly alter the electronic landscape. QM calculations can precisely map this new electron distribution, identifying key reactive sites.

Key applications of QM calculations for this compound include:

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack.

Electrostatic Potential Mapping: Visualizing the charge distribution to predict regions that are electron-rich (negative potential) or electron-poor (positive potential), guiding the understanding of intermolecular interactions.

Reactivity Indices: Quantifying reactivity through descriptors derived from QM calculations, such as atomic charges and Fukui functions, to predict the most likely sites for chemical reactions. nih.gov

While specific QM studies on this compound are not prevalent in the literature, the principles are widely applied to related heterocyclic systems to understand and predict their chemical behavior. jbclinpharm.orgnih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a class of computational methods based on quantum mechanics that is particularly effective for studying the electronic structure of many-body systems. researchgate.net It has become a vital tool for elucidating complex organic reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. rsc.org

The synthesis of the indolizine core often involves a 1,3-dipolar cycloaddition reaction, a process whose mechanism is well-suited for DFT analysis. researchgate.netorganic-chemistry.org DFT calculations can map the entire potential energy surface of a reaction, allowing researchers to:

Identify the transition state structures.

Calculate activation energy barriers, which determine the reaction rate.

Determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Evaluate the thermodynamic stability of reactants and products.

For instance, in the synthesis of functionalized indolizines, DFT has been used to study the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles. researchgate.net These studies help rationalize why certain products are formed and can predict how changing substituents will affect the reaction outcome. researchgate.net Theoretical calculations have also shed light on unconventional "non-vinylidene" pathways in the iron(II)-induced cycloisomerization of alkynes to form indolizinone complexes. rsc.org By applying DFT, researchers can gain a deep understanding of the intricate electronic and structural changes that occur during the formation of the this compound scaffold and its derivatives.

Mechanistic Studies on Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. DFT calculations are instrumental in predicting and explaining the selectivity of chemical reactions. rsc.orgrsc.org

This is achieved by comparing the activation energies (ΔG‡) of the different possible reaction pathways leading to various regioisomers or stereoisomers. The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product observed experimentally. longdom.org

For reactions forming indolizine and related structures, such as 1,3-dipolar cycloadditions with unsymmetrical reactants, DFT studies have been crucial for understanding the observed regioselectivity. researchgate.netnih.gov For example, computational studies on indolynes (indole arynes) revealed that distortion energies within the aryne are key to controlling the regioselectivity of nucleophilic additions. nih.gov Similarly, DFT has been used to explore the regio- and stereoselectivity of cycloaddition reactions involving nitrile oxides, where analysis of the transition states explains why certain exo/endo or anti/syn products are favored. researchgate.netmdpi.com

A theoretical study on the regioselective synthesis of 6- and 8-phenylindolizines via 1,3-dipolar cycloaddition demonstrated that the formation of different regioisomers is controlled by the transition state energetics. researchgate.net Such analyses provide a predictive framework for designing syntheses that yield a specific, desired isomer of a dihydroindolizinone derivative.

Table 1: Representative DFT-Calculated Activation Energies for Competing Reaction Pathways in Cycloaddition Reactions. (Note: Data is illustrative of the method, based on related heterocyclic systems).
ReactionPathwayIsomer TypeCalculated Activation Energy (kcal/mol)Predicted Outcome
Indolyne + 2-t-butylfuranPathway AContrasteric Regioisomer18.5Pathway A Favored
Pathway BSteric Regioisomer19.5
Nitrone + AlkenePathway CEndo Stereoisomer7.45Pathway C Favored
Pathway DExo Stereoisomer9.69

Data in the table is representative and adapted from findings for related systems to illustrate the application of DFT in predicting selectivity. longdom.orgnih.gov

Molecular Dynamics Simulations (if applicable to specific research on dynamics)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule within a simulated environment, such as in water or a lipid bilayer. nih.govnih.gov

Analyze Binding Stability: Simulate the ligand-protein complex over time (e.g., nanoseconds) to assess the stability of the binding pose predicted by molecular docking. mdpi.com

Study Solvation: Model how the molecule interacts with surrounding water molecules, which influences its solubility and bioavailability.

Investigate Membrane Interactions: Simulate the molecule's interaction with a model cell membrane to understand its permeability and potential for membrane disruption. nih.govnih.gov

For example, MD simulations of indolicidin, a peptide containing the related indole (B1671886) moiety, have been used to study its association with and thinning effect on lipid bilayers. nih.govnih.gov Such studies provide dynamic insights that are complementary to the static pictures offered by docking or QM calculations. rsc.org

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex. onljbioinform.com It is a cornerstone of computer-aided drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov

The indolizine scaffold is present in numerous compounds with a wide range of biological activities, and molecular docking has been extensively used to investigate their mechanism of action. chim.it Docking studies on indolizine derivatives have identified key interactions responsible for their inhibitory activity against various biological targets.

Examples of Docking Studies on Indolizine Derivatives:

Anti-Tubercular Activity: Docking studies revealed that 1,2,3-trisubstituted indolizines are potential inhibitors of the mycobacterial enzyme InhA (enoyl-acyl carrier protein reductase), a key target in tuberculosis treatment. nih.govnih.gov

Antimicrobial Agents: Pyrazolyl-indolizine derivatives showed favorable binding energies when docked into the active sites of enzymes like Sterol 14-demethylase from C. albicans and Gyrase B from B. subtilis. nih.gov Indolizine-1-carbonitrile derivatives were also identified as potential inhibitors of fungal 14α-demethylase. brieflands.com

Anti-Inflammatory Activity: Indolizine derivatives have been docked into the cyclooxygenase-2 (COX-2) receptor, a major target for anti-inflammatory drugs. semanticscholar.orgmdpi.com These studies showed that hydrophobic interactions were the main contributors to the binding affinity. mdpi.com

Alzheimer's Disease: A library of indolizine derivatives was studied for its interaction with the tau protein, a target in Alzheimer's disease research. The docking studies demonstrated a strong fit, suggesting potential for in vivo activity. nih.gov

These studies typically report a binding energy or docking score, which estimates the binding affinity, and identify the specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. onljbioinform.comnih.gov This information is critical for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Summary of Molecular Docking Studies on Biologically Active Indolizine Derivatives.
Indolizine Derivative ClassProtein TargetTherapeutic AreaKey Findings / Interacting ResiduesReference
1,2,3-Trisubstituted IndolizinesInhA (M. tuberculosis)Anti-tubercularIdentified as potential molecular target for the indolizine scaffold. nih.govnih.gov
Pyrazolyl-IndolizinesSterol 14-demethylase (C. albicans), Gyrase B (B. subtilis)AntimicrobialDerivatives displayed low binding energies, indicating strong interaction with enzyme active sites. nih.gov
Indolizine-1-CarbonitrilesFungal 14α-demethylaseAntifungalProbable binding mode determined, suggesting potential as a lead structure. brieflands.com
Indolizine-NSAID HybridsCOX-1 / COX-2Anti-inflammatory / AnticancerHybrids showed higher binding free energies than parent compounds; key interactions with His90 and Arg513 in COX-2. nih.gov
General Indolizine LibraryTau proteinAlzheimer's DiseaseDemonstrated great fitting with the target protein, suggesting potential to affect tau pathology. nih.gov

Structure Activity Relationship Sar Studies on Dihydroindolizinone Scaffolds

Impact of Substituent Variation on Molecular Recognition

The biological activity of dihydroindolizinone-based compounds is highly sensitive to the nature and position of various substituents. SAR studies often focus on modifying key positions on the heterocyclic core to enhance binding affinity and selectivity for the target protein. A prime example can be seen in the development of necroptosis inhibitors that target RIPK1, where a structurally related 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govfrontiersin.orgtriazole scaffold has been systematically modified. nih.gov

Initial design strategies involved incorporating structural features from known inhibitors to improve activity against both human and murine forms of RIPK1. nih.gov A breakthrough was achieved with the design of a compound that fused a known allosteric structural feature into a novel core, leading to a marked increase in anti-necroptotic activity. nih.gov Following this, systematic SAR studies were conducted, leading to an optimized lead compound, referred to as compound 26 . nih.gov This optimization process highlighted the critical role of specific substituents in molecular recognition and potency.

Table 1: SAR of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govfrontiersin.orgtriazole Derivatives as RIPK1 Inhibitors
CompoundR Group Modificationh-I2.1 Cell Recovery (%) @ 1 µMm-Hepa1-6 Cell Recovery (%) @ 1 µM
7 Initial Lead99.886.6
26 Optimized LeadPotent ActivityPotent Activity
Data sourced from a study on related necroptosis inhibitors targeting RIPK1 and is presented here to illustrate the principles of substituent variation.

Further studies on other RIPK1 inhibitor scaffolds have confirmed the importance of substituent choice. For instance, research on a para-substituted pyridinyl series of inhibitors demonstrated that the hydrophobic nature of the RIPK1 allosteric pocket favors non-polar substituents. frontiersin.org A dramatic decrease in potency was observed for analogs with polar para-substituents. frontiersin.org Conversely, the introduction of a halogen, such as fluorine, at the para position of a corresponding phenyl series led to a notable increase in activity, with one such compound becoming the most potent in its series. frontiersin.org Additionally, bulky substituents like benzyl (B1604629) and phenyl groups were found to negatively affect activity, underscoring the specific spatial constraints of the binding pocket. frontiersin.org

Stereochemical Influence on Binding Affinity

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its binding affinity and efficacy, as proteins are chiral environments. For a given scaffold, one enantiomer often exhibits significantly higher activity than the other.

While specific SAR studies detailing the stereochemical influence on the 6,7-Dihydroindolizin-3(5H)-one scaffold are not widely documented in the available literature, the principles of stereoselectivity are universally applicable in medicinal chemistry. The synthesis of structurally related heterocyclic compounds, such as pyrrolizidin-3-ones, often employs strategies to control stereochemistry, reflecting the importance of obtaining specific isomers for biological evaluation. researchgate.net The development of stereoselective synthetic methods is a key area of research, as it allows for the production of highly enantioenriched compounds, which is crucial for defining the optimal stereochemistry for biological activity.

Conformational Analysis and its Correlation with Biological Recognition

The biological activity of a molecule is not only dependent on its structure and substituents but also on its preferred three-dimensional shape or conformation. nih.gov A molecule must adopt a specific conformation to fit optimally into the binding site of its target protein. Conformational analysis, therefore, is a critical component of understanding SAR.

For a molecule to bind, it often selects a specific low-energy conformation from an ensemble of possible shapes that is complementary to the target's binding site. nih.gov This process highlights that a molecule's flexibility and the energy required to adopt the "bioactive" conformation are key determinants of its affinity.

Allosteric Binding Site Characterization (e.g., RIPK1)

A significant number of inhibitors based on the dihydroindolizinone and related scaffolds function as Type III kinase inhibitors, targeting a unique allosteric pocket on RIPK1. nih.govnih.gov This pocket is located behind the ATP-binding site and is characterized by its hydrophobic nature. nih.govnih.gov The binding of these inhibitors to the allosteric site locks the kinase in an inactive conformation, preventing the downstream signaling that leads to necroptosis. nih.gov

The co-crystallization of inhibitors with the RIPK1 kinase domain has provided detailed insights into this allosteric site. nih.govresearchgate.net Key features of this pocket include a "DLG-out" motif, which is characteristic of the inactive state. nih.govresearchgate.net Inhibitors make crucial interactions within this site. For example, molecular docking studies of compound 26 , a potent inhibitor with a related scaffold, show it effectively occupying this allosteric hydrophobic pocket. nih.gov

The binding is stabilized by specific interactions:

Hydrogen Bonds: Critical hydrogen bonds are often formed with key residues. For instance, Necrostatin-1s (Nec-1s), a well-known RIPK1 inhibitor, forms hydrogen bonds with Asp156 and Ser161. researchgate.net

Hydrophobic Interactions: The inhibitor's core, such as the 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govfrontiersin.orgtriazole ring in compound 26 , engages with the hydrophobic regions of the pocket. nih.gov

Additional Interactions: Other parts of the inhibitor molecule can form salt bridges or other interactions with nearby residues like ASN99 and GLU142, further anchoring the molecule in the binding site. nih.gov

The characterization of this allosteric site has been instrumental in the structure-based design of highly potent and selective RIPK1 inhibitors, as it offers a target site that is less conserved across the kinome compared to the highly conserved ATP-binding pocket. nih.govnih.gov

Biological Activities and Mechanistic Insights of Dihydroindolizinone Derivatives

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis. mdpi.com Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, type II diabetes, and certain cancers. nih.govnih.govnih.gov Consequently, the development of potent and selective GSK-3β inhibitors is a significant therapeutic goal. nih.gov While direct studies on 6,7-Dihydroindolizin-3(5H)-one derivatives as GSK-3β inhibitors are emerging, research on structurally related heterocyclic compounds, such as those with indole (B1671886) and oxindole (B195798) cores, provides valuable insights into the potential of this class of molecules. nih.govnih.gov

Numerous synthetic heterocyclic compounds have been evaluated for their GSK-3β inhibitory activity. nih.govnih.gov For instance, certain 3-substituted 2-oxindole derivatives have demonstrated potent inhibition of GSK-3β with IC50 values in the nanomolar range. nih.gov The exploration of various scaffolds, including pyrazolo[1,5-a]pyrimidin-7-amine (B181362) and thieno[3,2-c]pyrazol-3-amine derivatives, has also yielded potent GSK-3β inhibitors. nih.govnih.gov These findings suggest that the rigid, bicyclic structure of dihydroindolizinone derivatives could serve as a promising scaffold for the design of novel GSK-3β inhibitors.

Binding Interactions with GSK-3β Enzyme

Understanding the binding interactions between inhibitors and the GSK-3β enzyme is crucial for the rational design of more potent and selective compounds. The ATP-binding pocket of GSK-3β is the primary target for many inhibitors. nih.gov Molecular docking and X-ray crystallography studies of various inhibitors have revealed key interactions within this site.

Typically, potent inhibitors form hydrogen bonds with the hinge region residues of the kinase, such as Val135 and Asp133. alzdiscovery.orgnih.gov For example, docking studies of 3-amino-1H-indazoles showed that the most active compounds establish three hydrogen bonds with the hinge region of GSK-3β. nih.gov Additionally, interactions with other key residues like Lys85, which is involved in anchoring the ATP phosphate (B84403) groups, are important for binding affinity. alzdiscovery.org The structure of the inhibitor, including the presence and position of hydrogen bond donors and acceptors and hydrophobic moieties, dictates its orientation and binding affinity within the active site. nih.gov For dihydroindolizinone derivatives, it is hypothesized that the carbonyl group could act as a hydrogen bond acceptor, while substitutions on the indolizine (B1195054) ring could be tailored to form favorable hydrophobic and hydrogen bonding interactions within the GSK-3β active site, similar to what has been observed for other heterocyclic GSK-3β inhibitors. nih.govnih.gov

Necroptosis Inhibition

Necroptosis is a form of programmed cell death that is independent of caspases and morphologically resembles necrosis. nih.gov It is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer. nih.govmedchemexpress.com The inhibition of necroptosis has therefore emerged as a promising therapeutic strategy. figshare.com Research into necroptosis inhibitors has led to the discovery of various small molecules that target key mediators of this pathway. medchemexpress.com

While direct evidence for this compound derivatives as necroptosis inhibitors is limited, studies on structurally similar compounds have shown significant promise. Specifically, a series of 6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comsemanticscholar.orgmdpi.comtriazole derivatives have been identified as potent necroptosis inhibitors. nih.gov Given the structural analogy, it is plausible that the dihydroindolizinone core could also serve as a scaffold for the development of novel necroptosis inhibitors.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

A key mediator in the necroptosis pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov The kinase activity of RIPK1 is essential for the initiation of necroptotic cell death. alzdiscovery.org Therefore, inhibiting RIPK1 is a primary strategy for blocking necroptosis. nih.gov Several classes of RIPK1 inhibitors have been developed, many of which bind to an allosteric pocket in the kinase domain. nih.gov

The aforementioned 6,7-dihydro-5H-pyrrolo[1,2-b] mdpi.comsemanticscholar.orgmdpi.comtriazole derivatives have been shown to exhibit potent inhibitory activity against RIPK1. nih.gov Molecular docking studies of a representative compound from this series revealed that it effectively binds to the allosteric hydrophobic pocket of RIPK1. nih.gov Key interactions included the formation of hydrogen bonds with specific amino acid residues within this pocket. The dihydro-pyrrolo-triazole ring system and its substituents were found to engage in crucial hydrophobic interactions. nih.gov These findings suggest that dihydroindolizinone derivatives, with appropriate substitutions, could potentially target the same allosteric site on RIPK1, thereby inhibiting its kinase activity and preventing necroptotic cell death.

Antimicrobial Properties of Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. semanticscholar.org Heterocyclic compounds, including indolizine derivatives, have been investigated for their antimicrobial potential. semanticscholar.org

Antibacterial Activity

Several studies have highlighted the antibacterial potential of indolizine and its derivatives. semanticscholar.orgmdpi.com Newly synthesized derivatives of indolizine have demonstrated good antistaphylococcal and antimycobacterial activity. semanticscholar.org Another study on pyrrolizine- and indolizine-derived spirooxindoles reported activity against Staphylococcus aureus and Neisseria gonorrhoeae. mdpi.com Furthermore, substituted dibenzo[a,g]quinolizin-7-ium derivatives, which share a fused heterocyclic system, have shown enhanced antibacterial potency against Staphylococcus aureus and Enterococcus faecalis. nih.gov

The mechanism of antibacterial action for these types of compounds can vary. For some quinolizinium (B1208727) derivatives, it involves the disruption of the function of the essential bacterial cell division protein FtsZ. nih.gov For other heterocyclic compounds, the specific molecular targets are still under investigation. The data suggests that the this compound scaffold is a promising starting point for the development of new antibacterial agents.

Below is a table summarizing the antibacterial activity of some indolizine-related derivatives.

Compound ClassTest OrganismActivityReference
Indolizine DerivativesStaphylococcus aureusGood semanticscholar.org
Indolizine DerivativesMycobacterium speciesGood semanticscholar.org
Indolizine-derived SpirooxindolesStaphylococcus aureusActive mdpi.com
Indolizine-derived SpirooxindolesNeisseria gonorrhoeaeActive mdpi.com
Dibenzo[a,g]quinolizin-7-ium DerivativesStaphylococcus aureusPotent nih.gov
Dibenzo[a,g]quinolizin-7-ium DerivativesEnterococcus faecalisPotent nih.gov

Antifungal Activity

In addition to antibacterial properties, indolizine derivatives have also been explored for their antifungal activity. One study on newly synthesized indolizine derivatives reported that one compound exhibited a high effect against various filamentous fungi and the yeast Candida parapsilosis. semanticscholar.org The increasing incidence of fungal infections, particularly those caused by drug-resistant Candida species, highlights the need for novel antifungal agents. nih.govmdpi.comnih.gov

The mechanism of antifungal action for many heterocyclic compounds is often related to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. nih.gov For example, some flavonoids, another class of heterocyclic compounds, are known to inhibit biofilm formation and the yeast-to-hyphae transition in Candida albicans, which are crucial for its pathogenicity. nih.govnih.gov While the specific antifungal mechanism of dihydroindolizinone derivatives is yet to be fully elucidated, the preliminary findings for related indolizine compounds are encouraging.

The following table summarizes the antifungal activity of some indolizine-related derivatives.

Compound ClassTest OrganismActivityReference
Indolizine DerivativeFilamentous FungiHigh semanticscholar.org
Indolizine DerivativeCandida parapsilosisHigh semanticscholar.org

Antioxidant Activity

The indolizine nucleus is a key structural motif in various compounds that have demonstrated notable antioxidant properties. These derivatives can neutralize harmful free radicals, which are implicated in a variety of disease processes. The antioxidant capacity is often evaluated using in vitro assays that measure the compound's ability to scavenge synthetic radicals.

One study investigated a series of novel indolizine derivatives and found significant free radical scavenging activity. nih.gov The antioxidant potential was assessed using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and superoxide (B77818) free radical scavenging assays. A standout compound from this series, designated as compound 12 , demonstrated a potent ability to inhibit these radicals, suggesting its potential as an effective antioxidant agent. nih.gov The mechanism behind this activity is attributed to the ability of the indolizine structure to donate hydrogen atoms or electrons, thereby stabilizing the free radicals. mdpi.com

In Vitro Antioxidant Activity of Indolizine Derivative (Compound 12) nih.gov
AssayIC₅₀ (μg/mL)
DPPH Radical Scavenging56.2
Superoxide Radical Scavenging33.5

Other Reported Activities of the Indolizine Core and its Derivatives

Beyond their antioxidant effects, compounds featuring the indolizine core have been identified as having a broad spectrum of other important biological activities. researchgate.net These include potential applications in treating viral infections, metabolic disorders, and cancer.

Certain indolizine derivatives have emerged as promising candidates for the development of new anti-HIV therapies. nih.gov Research has focused on their ability to inhibit key processes in the HIV-1 lifecycle. One critical target is the interaction between the HIV-1 viral infectivity factor (VIF) and the human ElonginC protein. nih.gov VIF is essential for viral replication as it hijacks the host cell's machinery to degrade a natural antiviral protein, APOBEC3G (A3G). By blocking the VIF-ElonginC interaction, the antiviral activity of A3G can be preserved. researchgate.net

A structure-activity relationship study of 49 synthesized indolizine derivatives identified several compounds with promising anti-HIV-1 activity. The most potent compound, 2g , was found to inhibit the VIF-ElonginC interaction with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range, highlighting the potential of this scaffold for developing new small-molecule HIV-1 inhibitors. nih.gov

Anti-HIV-1 Activity of Selected Indolizine Derivatives nih.gov
CompoundMechanism of ActionIC₅₀ (μM)
VEC-5 (Reference Compound)VIF-ElonginC Interaction Inhibitor-
2gVIF-ElonginC Interaction Inhibitor11.0

Indolizine derivatives have also been investigated for their potential in managing diabetes mellitus. nih.gov Their mechanism of action can involve the inhibition of key digestive enzymes such as α-glucosidase, which is responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, thus helping to manage blood sugar levels.

In a study of novel indolizine derivatives, compound 12 was identified as a good inhibitor of the α-glucosidase enzyme. nih.gov Furthermore, in vivo studies in streptozotocin (B1681764) (STZ)-induced diabetic rats demonstrated that this compound produced significant protective hypoglycemic effects. These findings suggest that the indolizine scaffold could be a valuable starting point for the design of new oral antidiabetic agents. nih.gov

α-Glucosidase Inhibitory Activity of Indolizine Derivative (Compound 12) nih.gov
AssayIC₅₀ (μg/mL)
α-Glucosidase Inhibition26.5

The indolizine core is a privileged scaffold in the development of anticancer agents, with numerous derivatives showing potent activity against a variety of human tumor cell lines. mdpi.comresearchgate.net These compounds can exert their effects through various mechanisms, including the disruption of EGFR (Epidermal Growth Factor Receptor) signaling and the inhibition of tubulin polymerization, a process critical for cell division. mdpi.comnih.gov

Research has shown that specific substitutions on the indolizine ring are crucial for anticancer activity. For instance, pyrido[2,3-b]indolizine derivatives have been found to be effective against colorectal cancer cell lines, with the presence of hydroxyl groups on an aromatic substituent being key to their activity. nih.gov Another study on indolizine derivatives incorporating a cyclopropylcarbonyl group identified compounds with potent antiproliferative activity against the human hepatocellular liver carcinoma (Hep-G2) cell line. nih.gov Compound 5j from this series was particularly effective, also showing significant inhibition of the EGFR kinase. nih.gov Furthermore, indolizines fused with a seven-member lactone ring have demonstrated cytotoxicity towards triple-negative breast cancer (MDA-MB-231) and hormone-refractory prostate cancer (DU-145) cell lines. rsc.org

Antitumor Activity of Selected Indolizine Derivatives
CompoundCancer Cell LineActivity MetricResultReference
5jHep-G2 (Liver Carcinoma)IC₅₀0.20 µg/mL nih.gov
5gHep-G2 (Liver Carcinoma)IC₅₀0.29 µg/mL nih.gov
4fRKO (Colorectal Cancer)Cell Viability at 25 µM<50% nih.gov
5cHOP-62 (Non-Small Cell Lung)Growth Inhibition34% mdpi.com
cis-4gDU-145 (Prostate Cancer)IC₅₀36.93 µM rsc.org

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Specific Isomers

The biological activity of dihydroindolizinone derivatives is often highly dependent on their stereochemistry. Consequently, the development of synthetic methodologies that provide precise control over the three-dimensional arrangement of atoms is a critical area of ongoing research. Future efforts are directed towards the creation of specific isomers, particularly enantiomers and diastereomers, which can exhibit distinct pharmacological profiles.

A significant challenge lies in the asymmetric synthesis of the indolizinone core. Modern strategies are moving beyond classical approaches to embrace catalytic and enantioselective methods. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for constructing the indolizinone scaffold with high enantioselectivity. rsc.orgnih.gov This method allows for the creation of aza-quaternary stereocenters, which are challenging to synthesize using traditional techniques. rsc.orgnih.gov

Another promising avenue is the use of organocatalysis. Chiral phosphoric acids have been successfully employed to catalyze intramolecular aza-Michael reactions, providing enantiomerically enriched fluorinated indolizidinones. rsc.org This approach is part of a multi-step sequence that can introduce fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. rsc.org

Future research will likely focus on expanding the substrate scope of these reactions and developing new catalytic systems that offer even greater efficiency and stereocontrol. The ultimate goal is to create a synthetic toolbox that allows for the predictable and efficient synthesis of any desired stereoisomer of a 6,7-dihydroindolizin-3(5H)-one derivative, paving the way for a more detailed exploration of their structure-activity relationships.

Table 1: Comparison of Modern Synthetic Methodologies for Indolizinone Derivatives

Methodology Catalyst/Reagent Key Features Outcome
Catalytic [2+2+2] Cycloaddition Rh(I)•CKphos Forms aza-quaternary stereocenters. High enantioselectivity (up to 98% ee). rsc.org
Organocatalytic Aza-Michael Reaction (S)-TRIP-derived phosphoric acid Enantioselective synthesis of fluorinated derivatives. Good enantioselectivities and access to fluorinated analogs. rsc.org
Copper-Catalyzed Cascade Reaction Cu(II) catalysts Dimerization of β,γ-unsaturated α-keto tryptophol (B1683683) esters. Creation of macrocyclic structures with four new stereocenters. nih.gov

| Thermally Induced Cycloisomerization | Heat or microwave irradiation | Catalyst-free synthesis from propargylic alcohols. | Efficient access to the core indolizinone structure. rsc.org |

Exploration of New Biological Targets and Mechanisms of Action

Derivatives of the dihydroindolizinone scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.gov However, a detailed understanding of their molecular targets and mechanisms of action is often still in its infancy. Future research is aimed at identifying the specific biomolecules with which these compounds interact and elucidating the downstream signaling pathways they modulate.

In the realm of oncology, preliminary studies suggest that some analogs may induce cancer cell death through apoptosis and cell cycle arrest. nih.gov A key future direction is the identification of the specific proteins involved in these processes that are targeted by dihydroindolizinone derivatives. For example, these compounds could be acting as inhibitors of specific kinases, proteases, or other enzymes that are critical for cancer cell survival and proliferation. The unique structure of the dihydroindolizinone core makes it an attractive scaffold for the design of selective enzyme inhibitors. rsc.org

The neuroprotective properties of certain dihydroindolizinone analogs also warrant further investigation. The mechanism could involve the modulation of neurotransmitter receptors, inhibition of enzymes involved in oxidative stress, or interaction with protein aggregation pathways implicated in neurodegenerative diseases. Identifying the precise molecular targets will be crucial for optimizing the therapeutic potential of these compounds for neurological disorders.

Furthermore, the antimicrobial activity of this class of compounds presents an opportunity to develop new agents to combat drug-resistant pathogens. Future work will involve screening dihydroindolizinone libraries against a broad range of bacteria and fungi, followed by mechanistic studies to determine if they act on established targets, such as dihydrofolate reductase, or novel pathways. rsc.org

Design and Synthesis of Advanced Dihydroindolizinone-Based Probes

To facilitate the exploration of new biological targets and mechanisms of action, the development of advanced chemical probes based on the this compound scaffold is essential. These probes are valuable tools for identifying binding partners, visualizing biological processes, and quantifying enzyme activity.

One major area of development is the synthesis of fluorescent probes. The indolizine (B1195054) core is known to be a component of various fluorescent molecules. rsc.org By strategically modifying the dihydroindolizinone scaffold with fluorophores, it is possible to create probes that can be used in fluorescence microscopy and other bioimaging techniques. These probes can be designed to be "turn-on" sensors that only become fluorescent upon binding to a specific target, which is highly advantageous for reducing background signal in cellular imaging experiments. rsc.org The color of the fluorescence can also be tuned by chemical modifications, allowing for the development of multiplexed imaging approaches. mdpi.com

Another important class of probes is activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of a specific enzyme or class of enzymes. nih.gov A typical ABP consists of a recognition element (in this case, the dihydroindolizinone scaffold), a reactive group or "warhead" that forms the covalent bond, and a reporter tag, such as a fluorophore or a biotin (B1667282) molecule for affinity purification. nih.gov The development of dihydroindolizinone-based ABPs would enable the specific labeling and identification of their enzymatic targets in complex biological samples.

Furthermore, the incorporation of tags such as biotin can facilitate the identification of protein targets through affinity chromatography and subsequent mass spectrometry analysis. This approach has been successfully used with other scaffolds to elucidate the mechanism of action of bioactive compounds. researchgate.net

Table 2: Types of Probes Based on the Dihydroindolizinone Scaffold

Probe Type Design Principle Application
Fluorescent Probes Incorporation of a fluorophore into the dihydroindolizinone structure. Bioimaging, tracking compound localization in cells. rsc.org
Activity-Based Probes (ABPs) Includes a reactive "warhead" to covalently bind to an enzyme's active site. Identifying specific enzyme targets, quantifying enzyme activity. nih.gov

| Affinity Probes | Attachment of a tag (e.g., biotin) for purification. | Pull-down experiments to identify binding partners. researchgate.net |

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental methods is becoming increasingly crucial for the efficient design and optimization of novel therapeutic agents. This synergistic approach, often referred to as rational design, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Computational techniques such as molecular docking can be used to predict how dihydroindolizinone derivatives bind to the active sites of known biological targets. nih.gov These in silico studies can provide valuable insights into the key molecular interactions that govern binding affinity and selectivity. This information can then be used to guide the design of new analogs with improved potency and target specificity. For example, if a particular hydrogen bond is predicted to be critical for binding, new derivatives can be synthesized that enhance this interaction.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. QSAR models correlate the chemical structures of a series of compounds with their biological activities. By identifying the physicochemical properties that are most important for activity, these models can be used to predict the potency of virtual compounds before they are synthesized. This allows researchers to focus their synthetic efforts on the most promising candidates.

The predictions from these computational models must then be validated through experimental studies. The newly synthesized compounds are tested in biochemical and cell-based assays to determine their actual biological activity. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for the development of new dihydroindolizinone-based therapeutics. This integrated approach has been successfully applied to identify indolizine derivatives with potent antimicrobial activity by targeting enzymes like fungal 14α-demethylase and bacterial protein tyrosine phosphatase. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.